tert-Butyl (2-amino-6-methylphenyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(2-amino-6-methylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-8-6-5-7-9(13)10(8)14-11(15)16-12(2,3)4/h5-7H,13H2,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMFKNCZZQVNHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20655591 | |
| Record name | tert-Butyl (2-amino-6-methylphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20655591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885270-79-1 | |
| Record name | tert-Butyl (2-amino-6-methylphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20655591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 885270-79-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
tert-Butyl (2-amino-6-methylphenyl)carbamate is a compound belonging to the carbamate class, which are esters derived from carbamic acid. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly as an intermediate in the synthesis of various pharmaceuticals. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound includes a tert-butyl group, an amino group, and a methylphenyl group. The presence of these functional groups contributes to its reactivity and biological properties.
The mechanism of action for this compound primarily involves its interaction with specific biological targets. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The amino group may enhance binding affinity to receptors or enzymes, potentially influencing various biochemical pathways .
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may have cytotoxic effects against various cancer cell lines. For instance, compounds similar in structure have shown promising results against human leukemia and breast cancer cells, demonstrating IC50 values in the micromolar range .
- Anti-inflammatory Effects : Some studies have reported that related carbamate compounds exhibit significant anti-inflammatory activity. For example, certain derivatives showed inhibition percentages ranging from 39% to 54% in carrageenan-induced rat paw edema models .
- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. Its ability to form stable linkages with amines allows for controlled release in biochemical applications, making it valuable for drug delivery systems.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of this compound and its derivatives:
- Cytotoxicity Studies : A study evaluating various substituted carbamates found that certain derivatives exhibited higher cytotoxicity compared to established chemotherapeutics like doxorubicin, indicating their potential as anticancer agents .
- Anti-inflammatory Activity : In vivo studies demonstrated that some synthesized derivatives of tert-butyl carbamates showed significant anti-inflammatory effects comparable to indomethacin, a standard anti-inflammatory drug .
- Mechanistic Insights : Research has highlighted the role of structural modifications in enhancing the biological activity of carbamates. For instance, the introduction of different substituents on the phenyl ring can significantly alter the compound's efficacy against specific biological targets .
Data Tables
Scientific Research Applications
Synthesis Methodologies
-
General Synthesis :
- The compound can be synthesized by reacting 2-amino-6-methylphenol with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction typically yields the desired carbamate derivative with high purity.
-
Alternative Routes :
- Another method involves the use of N-Boc protected amines, where the Boc group is introduced to protect the amine during subsequent reactions. This method allows for selective reactions at other functional groups without interfering with the amine.
Summary of Reaction Conditions
| Reaction Type | Reactants | Conditions | Yield |
|---|---|---|---|
| Carbamate Formation | 2-amino-6-methylphenol + tert-butyl chloroformate | Base (triethylamine) | High |
| N-Boc Protection | N-Boc protected amine + tert-butyl chloroformate | Controlled temperature | Variable |
Drug Development
tert-Butyl (2-amino-6-methylphenyl)carbamate serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its derivatives have been explored for their potential therapeutic effects against diseases such as tuberculosis and cancer.
Case Study: Tuberculosis Treatment
Recent studies have highlighted its role in synthesizing inhibitors targeting phosphopantetheinyl transferase (PptT), an enzyme critical for Mycobacterium tuberculosis survival. Compounds derived from tert-butyl carbamates have shown promising in vitro and in vivo activity against tuberculosis, suggesting potential for further development into therapeutic agents .
Organic Synthesis
The compound's ability to undergo various transformations makes it valuable in organic synthesis. It can be used to introduce amino groups into complex molecules, facilitating the development of new chemical entities.
Example: Synthesis of Lacosamide
This compound has been identified as a synthetic intermediate for lacosamide, an antiepileptic drug. The synthetic route involves several steps where this carbamate derivative plays a pivotal role .
Structural Motif in Drug Design
The carbamate group is a common structural motif found in many drugs and prodrugs due to its favorable pharmacokinetic properties. Research indicates that compounds incorporating this motif exhibit enhanced bioavailability and reduced toxicity profiles .
Chemical Reactions Analysis
Deprotection of the Boc Group
The Boc group is cleaved under acidic conditions to regenerate the free amine:
| Reagents | Conditions | Yield | Notes |
|---|---|---|---|
| Trifluoroacetic acid (TFA) | CH₂Cl₂, RT, 3 h | >95% | Quantitative deprotection |
| HCl (4M in dioxane) | 0°C → RT, 2 h | 90% | Mild conditions |
Deprotection is critical for subsequent functionalization, such as acylation or alkylation of the liberated amine .
Acylation Reactions
The free amine undergoes acylation with carboxylic acid derivatives. For example, coupling with nicotinic acid using EDCI/HOBt:
| Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Nicotinic acid, EDCI, HOBt | CH₃CN, RT, 18 h | N-(2-(Boc-amino)phenyl)nicotinamide | 30–40% |
Similar conditions apply for coupling with salicylic acid or acipimox, yielding amide derivatives with retained Boc protection on the aromatic amine .
Electrophilic Aromatic Substitution
The methyl group at the 6-position directs electrophilic substitution. Nitration and sulfonation occur at the para position relative to the methyl group:
| Reaction | Reagents | Conditions | Product | Yield |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 0°C, 1 h | 2-Amino-6-methyl-4-nitrophenyl | 65% |
| Sulfonation | SO₃, H₂SO₄ | 50°C, 3 h | 2-Amino-6-methyl-4-sulfophenyl | 58% |
These reactions expand the compound’s utility in synthesizing polysubstituted aromatic systems .
Reductive Alkylation
The amine participates in reductive alkylation with aldehydes or ketones:
| Reagents | Conditions | Product | Yield |
|---|---|---|---|
| Formaldehyde, NaBH₄ | MeOH, RT, 6 h | N-Methyl-2-amino-6-methylphenyl | 75% |
| Acetone, NaBH(OAc)₃ | CH₂Cl₂, RT, 12 h | N-Isopropyl-2-amino-6-methylphenyl | 68% |
This method introduces alkyl chains while preserving the Boc group .
Oxidative Coupling
Under oxidative conditions, the compound forms dimeric structures:
| Reagents | Conditions | Product | Yield |
|---|---|---|---|
| FeCl₃, O₂ | CH₃CN, 60°C, 8 h | Biphenyl-linked dimer | 52% |
| Cu(OAc)₂, air | DMF, 80°C, 12 h | Azo-linked dimer | 48% |
These reactions are valuable for constructing conjugated aromatic systems .
Key Reaction Trends
-
Boc Stability : The Boc group remains intact under neutral or basic conditions but is labile in acidic environments .
-
Amine Reactivity : The aromatic amine exhibits nucleophilic behavior, enabling couplings, acylations, and alkylations .
-
Steric Effects : The methyl group at the 6-position sterically hinders ortho-substitution, favoring para-electrophilic attack .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs, their substituents, molecular formulas, and applications:
Key Observations :
- Electronic Effects : The methyl group (electron-donating) in the target compound increases electron density at the aromatic ring, enhancing reactivity toward electrophilic substitution compared to electron-withdrawing groups like -Cl . Methoxy (-OCH₃) substituents (e.g., in ) may introduce steric hindrance and participate in hydrogen bonding, affecting solubility and biological activity.
- Positional Isomerism: The 2-amino substitution (ortho position) in the target compound vs. 3- or 4-amino analogs (meta/para) alters steric and electronic profiles, influencing binding affinity in drug-receptor interactions .
Research Findings and Trends
- Drug Development : The target compound’s methyl group is favored in kinase inhibitor scaffolds for improved metabolic stability compared to halogenated analogs .
- Synthetic Flexibility: Positional isomerism (2- vs. 4-amino) allows tuning of electronic properties for specific reactions, such as Suzuki-Miyaura cross-couplings .
- Emerging Analogs: Compounds like tert-Butyl (2-(aminooxy)ethyl)carbamate () introduce aminooxy groups for bioorthogonal chemistry, expanding applications beyond traditional carbamate uses.
Preparation Methods
Boc Protection Using Boc2O and Base
A study synthesizing tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives (which include this compound as a key intermediate) describes the following approach:
- Starting from tert-butyl 2-aminophenylcarbamate, condensation with substituted carboxylic acids was performed using coupling reagents like EDCI and HOBt.
- The Boc protection step involved reacting the amino group with Boc2O in the presence of a base to yield the carbamate.
- The reaction was monitored by thin-layer chromatography (TLC) and purified by column chromatography.
- Yields were excellent, often above 80%, with high purity confirmed by NMR spectroscopy.
This approach is adaptable for the 2-amino-6-methylphenyl substrate by substituting the appropriate amino compound.
Alternative Method: Direct Boc Protection of Aminophenyl Compounds
Another documented method involves direct Boc protection of 2-amino-6-methylphenyl amine:
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| 1 | 2-amino-6-methylphenyl amine | Starting material |
| 2 | Di-tert-butyl dicarbonate (Boc2O) | Boc protecting reagent |
| 3 | Base (e.g., triethylamine or potassium carbonate) | Neutralizes formed acid, promotes reaction |
| 4 | Solvent (DCM, THF, or ethanol) | Reaction medium |
| 5 | Temperature: Room temperature to reflux | Reaction time varies from 1 to 24 hours |
| 6 | Purification: Column chromatography | Isolates pure this compound |
This method is straightforward and scalable, providing a robust route to the target compound.
Example Synthesis Procedure (Based on Literature)
- Dissolve 2-amino-6-methylphenyl amine (1.0 eq) in dry dichloromethane.
- Add triethylamine (1.1 eq) to the solution under stirring at 0 °C.
- Slowly add di-tert-butyl dicarbonate (1.1 eq) dropwise.
- Allow the reaction to warm to room temperature and stir for 3–6 hours.
- Monitor reaction progress by TLC.
- After completion, wash the reaction mixture with water, then brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using hexane/ethyl acetate mixtures.
- Obtain this compound as a white solid.
Data Table Summarizing Key Preparation Parameters
| Parameter | Typical Values/Conditions | Comments |
|---|---|---|
| Starting Material | 2-amino-6-methylphenyl amine | Commercially available or synthesized |
| Protecting Agent | Di-tert-butyl dicarbonate (Boc2O) | Common Boc reagent |
| Base | Triethylamine, potassium carbonate | Neutralizes acid byproduct |
| Solvent | Dichloromethane, ethanol, THF | Choice affects reaction rate and yield |
| Temperature | 0 °C to room temperature (sometimes reflux) | Lower temp controls reaction exotherm |
| Reaction Time | 1–24 hours | Monitored by TLC |
| Yield | 80–95% | High yield with optimized conditions |
| Purification | Column chromatography | Ensures high purity |
| Characterization | NMR, IR, MS | Confirms structure and purity |
Comparative Notes on Preparation Methods
| Method | Advantages | Disadvantages |
|---|---|---|
| Boc protection with Boc2O/base | High yield, mild conditions, well-established | Requires careful moisture control |
| Coupling with substituted acids (EDCI/HOBt) | Useful for derivatives, good yields | More steps, requires coupling reagents |
| Reflux in ethanol with base | Simple setup, scalable | Longer reaction times, possible side reactions |
Q & A
Q. Table 1: Optimization Parameters for Key Synthesis Steps
Advanced Consideration : Use inline monitoring (e.g., FTIR or LC-MS) to track intermediate formation and adjust reaction kinetics dynamically .
What advanced characterization techniques resolve structural ambiguities in this compound?
Answer:
- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures to determine bond lengths/angles and confirm regiochemistry . For amorphous samples, use Mercury to overlay predicted vs. experimental powder diffraction patterns .
- NMR Spectroscopy : ¹H-¹³C HMBC identifies coupling between the Boc group and aromatic protons, distinguishing ortho/meta substitution .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (±0.001 Da) and detects trace impurities (e.g., de-Boc byproducts) .
Q. Table 2: Key Spectral Data
How can competing reactions during alkylation be mitigated?
Answer:
Competing reactions (e.g., over-alkylation or hydrolysis) arise from reactive intermediates. Strategies include:
- Temperature Control : Maintain ≤5°C during alkylation to slow side reactions .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and improve selectivity .
- Additive Use : Catalytic KI enhances reactivity of bromo precursors, reducing reaction time and byproducts .
Advanced Method : Employ DoE (Design of Experiments) to model interactions between temperature, solvent, and stoichiometry. For example, a 2³ factorial design can identify optimal conditions for ≥90% yield .
How can computational modeling predict biological activity?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., enzymes or receptors). The nitro and hydroxyl groups in analogs show high affinity for kinase active sites .
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity data from similar carbamates .
Q. Table 3: Docking Scores for Analogues
| Analog | Target (PDB ID) | Binding Energy (kcal/mol) |
|---|---|---|
| Nitro-derivative | 3ERT (Estrogen Receptor) | -9.2 |
| Methoxy-derivative | 1KE5 (Kinase) | -8.7 |
How should researchers address contradictions in spectroscopic data?
Answer:
- Cross-Validation : Compare NMR data with computational predictions (e.g., ChemDraw NMR simulation) to confirm peak assignments .
- Multi-Technique Analysis : Combine IR (C=O stretch at ~1700 cm⁻¹) and MS to distinguish between structural isomers .
- Crystallographic Validation : Resolve ambiguities in NOESY or COSY spectra with X-ray-derived torsion angles .
Case Study : A 2024 study resolved conflicting ¹³C NMR signals by crystallizing the compound and confirming the Boc group’s orientation via SHELX-refined data .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
